3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine
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Overview
Description
3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a unique structure combining a bromine atom, a thiophene ring, and a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The thiophene ring can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-c]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: Its unique electronic properties make it suitable for use in various electronic devices, including solar cells and sensors.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific proteins or signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: Another heterocyclic compound with similar electronic properties and applications in organic electronics.
Thiophene Derivatives: Compounds like 2-bromo-3,3,3-trifluoropropene and benzylthiols, which share structural similarities and undergo similar chemical reactions.
Uniqueness
3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine is unique due to its specific combination of a bromine atom, thiophene ring, and thieno[3,2-c]pyridine core. This unique structure imparts distinct electronic and chemical properties, making it valuable for specialized applications in medicinal chemistry and material science .
Properties
CAS No. |
832696-88-5 |
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Molecular Formula |
C11H7BrN2S2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-bromo-7-thiophen-2-ylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C11H7BrN2S2/c12-7-5-16-10-6(8-2-1-3-15-8)4-14-11(13)9(7)10/h1-5H,(H2,13,14) |
InChI Key |
HVHYDBTYRHVMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(C3=C2SC=C3Br)N |
Origin of Product |
United States |
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